molecular formula C11H13F3N2S B5217831 N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea

N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea

Cat. No. B5217831
M. Wt: 262.30 g/mol
InChI Key: NVUHOIBRJLGISV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea (PTPT) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiourea derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea is not fully understood. However, it has been suggested that N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea may inhibit the activity of certain enzymes involved in various biological processes, including DNA replication and protein synthesis.
Biochemical and Physiological Effects
N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the replication of certain viruses. In vivo studies have shown that N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea can reduce inflammation and oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. It is also soluble in organic solvents, which makes it easy to use in various assays. However, N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea has some limitations. It has low water solubility, which limits its use in aqueous systems. It is also toxic at high concentrations, which can limit its use in some assays.

Future Directions

There are several future directions for N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea research. One potential direction is the development of N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea derivatives with improved solubility and toxicity profiles. Another direction is the study of the mechanism of action of N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea and its derivatives. This could lead to the identification of new targets for drug development. Additionally, the potential use of N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea and its derivatives in agriculture and environmental science should be further explored.

Synthesis Methods

N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea can be synthesized using various methods, including the reaction of 3-(trifluoromethyl)aniline with propyl isothiocyanate in the presence of a base. Another method involves the reaction of 3-(trifluoromethyl)aniline with propyl isocyanate in the presence of a catalyst. The resulting N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea is a white crystalline solid that is soluble in organic solvents.

Scientific Research Applications

N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and environmental science. In medicinal chemistry, N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to possess anti-cancer, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use as an anti-malarial drug.
In agriculture, N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to have herbicidal properties. It has been studied for its potential use as a herbicide to control weeds in crops. In environmental science, N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea has been studied for its potential use as a water treatment agent to remove heavy metals from contaminated water.

properties

IUPAC Name

1-propyl-3-[3-(trifluoromethyl)phenyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2S/c1-2-6-15-10(17)16-9-5-3-4-8(7-9)11(12,13)14/h3-5,7H,2,6H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUHOIBRJLGISV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=S)NC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.